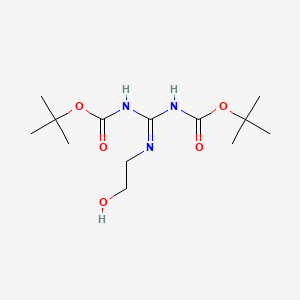

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Beschreibung

Significance of Guanidine (B92328) Functionality in Chemical Biology and Material Science

The guanidine moiety is a recurring motif in a vast array of natural products and pharmacologically active molecules. orchid-chem.com Its most prominent natural occurrence is in the side chain of the amino acid arginine, which is fundamental to protein structure and function. lookchem.cn The guanidinium (B1211019) group's ability to form multiple hydrogen bonds and engage in strong electrostatic interactions, such as salt bridges, makes it a critical component for molecular recognition at the active sites of enzymes and protein-protein interfaces. lookchem.cn Consequently, many synthetic drugs and drug candidates incorporate the guanidine functional group to mimic these interactions. lookchem.cn

Beyond medicinal chemistry, guanidine derivatives have found applications in material science and catalysis. chemicalbook.com They are used as strong, non-nucleophilic bases in organic reactions and as ligands in coordination and organometallic chemistry. orgsyn.org The structural and electronic properties of guanidines have also been harnessed in the development of supramolecular structures and functional materials. chemicalbook.com

Strategic Role of Protecting Groups in Guanidine Synthesis

The high basicity (pKa of the conjugate acid is ~13.6) and nucleophilicity of the guanidine group complicate its direct incorporation into complex molecules, as it can interfere with a wide range of synthetic transformations. orchid-chem.comscbt.com To circumvent these issues, synthetic chemists rely on protecting group strategies. By temporarily masking the guanidine functionality, other chemical steps can be performed on the molecule without unintended side reactions. scbt.com

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis, particularly in peptide chemistry. lookchem.com Boc groups are valued for their stability under a variety of reaction conditions and their facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), to which many other protecting groups are stable. scbt.comlookchem.com The use of two Boc groups to protect the guanidine nitrogen atoms, as seen in N,N'-di-Boc-protected guanidines, effectively reduces the basicity and nucleophilicity of the guanidine core, rendering it an electrophilic species suitable for guanidinylating amines. sigmaaldrich.com This strategy is foundational to the design of modern guanidinylation reagents. scbt.comnih.gov

Current Standing of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine as a Key Guanidinylation Reagent

This compound, identified by its CAS number 215050-11-6, is a specialized guanidinylation reagent. sigmaaldrich.comnih.gov Its structure features the N,N'-di-Boc-protected guanidine core, which makes it an effective agent for transferring a protected guanidine group to a primary or secondary amine. The presence of the 2-hydroxyethyl group on the third nitrogen atom modulates the reagent's reactivity and solubility.

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 215050-11-6 | nih.gov |

| Molecular Formula | C₁₃H₂₅N₃O₅ | nih.gov |

| Molecular Weight | 303.35 g/mol | nih.gov |

| Appearance | Powder | |

| Melting Point | 120-125 °C | |

| Purity | ≥96.0% (HPLC) | |

| Application | Guanidinylation Reagent, Peptide Synthesis | nih.gov |

Comparison of Common Boc-Protected Guanidinylation Reagents

| Reagent Name | Structure | Key Features |

| This compound | CC(C)(C)OC(=O)N/C(NC(=O)OC(C)(C)C)=N/CCO | Used for transferring a di-Boc-guanidino group; suitable for peptide synthesis. nih.gov |

| N,N'-Di-Boc-N''-triflylguanidine | CC(C)(C)OC(=O)N=C(NC(=O)OC(C)(C)C)N(S(=O)(=O)C(F)(F)F) | Highly reactive due to the triflyl leaving group; effective for guanidinylating sterically hindered amines and on solid phase. |

| N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea | CC(C)(C)OC(=O)N=C(NC(=O)OC(C)(C)C)SC | A common and cost-effective reagent, often activated with mercury or other thiophilic promoters for reaction with amines. |

| 1-[N,N'-(Di-Boc)amidino]pyrazole | CC(C)(C)OC(=O)N=C(NC(=O)OC(C)(C)C)n1cnnc1 | Reacts with amines under mild conditions without the need for heavy metal activators; pyrazole (B372694) is the leaving group. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O5/c1-12(2,3)20-10(18)15-9(14-7-8-17)16-11(19)21-13(4,5)6/h17H,7-8H2,1-6H3,(H2,14,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRGPOQWQFSEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401171 | |

| Record name | 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215050-11-6 | |

| Record name | 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Di Boc 2 2 Hydroxyethyl Guanidine

Established Synthetic Pathways and Precursor Chemistry

The primary and most established method for synthesizing 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine involves the guanylation of ethanolamine (B43304). This reaction utilizes a protected guanidinylating agent, where the guanidino group is rendered less reactive by the presence of two tert-Butoxycarbonyl (Boc) protecting groups.

The key precursors for this synthesis are:

Ethanolamine: A readily available primary amine that provides the 2-hydroxyethyl moiety of the target molecule.

N,N'-Di-Boc-Protected Guanidinylating Agent: Several such reagents can be employed, with the most common being N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-S-methylisothiourea. These reagents are themselves synthesized from simpler starting materials.

The general reaction scheme involves the nucleophilic attack of the primary amine of ethanolamine on the electrophilic carbon of the di-Boc-protected guanidinylating agent. This results in the displacement of a leaving group (e.g., pyrazole (B372694) or methylthiol) and the formation of the desired N,N',N''-trisubstituted guanidine (B92328).

Optimized Reaction Conditions for Efficient Preparation

The efficient preparation of this compound relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.

| Parameter | Optimized Condition | Rationale |

| Guanidinylating Agent | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or N,N'-Di-Boc-S-methylisothiourea with a mercury(II) chloride promoter. | These reagents offer a good balance of reactivity and stability, leading to clean reactions with primary amines. |

| Solvent | Aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). | These solvents effectively dissolve the reactants and do not interfere with the reaction mechanism. |

| Temperature | Typically conducted at room temperature. | The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling, which simplifies the procedure. |

| Reaction Time | Several hours to overnight. | The reaction is generally allowed to proceed for a sufficient duration to ensure complete conversion of the starting materials. |

| Base | Often not required, but a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be used. | The reaction can proceed without a base, but its presence can help to neutralize any acidic byproducts and drive the reaction to completion. |

| Purification | Column chromatography on silica (B1680970) gel. | This technique is effective for separating the desired product from unreacted starting materials and byproducts, yielding a high-purity compound. |

Following the reaction, a standard work-up procedure is employed, which typically involves washing the organic layer with aqueous solutions to remove water-soluble impurities before concentration and purification.

Analytical Techniques for Reaction Monitoring and Purity Assessment

To ensure the successful synthesis and high purity of this compound, a combination of analytical techniques is utilized.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of the starting materials and the appearance of the product spot can be visualized.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product. Commercial suppliers often report purities of ≥96.0% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com

Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range, such as the reported 120-125 °C for this compound, suggests a high degree of purity. sigmaaldrich.comsigmaaldrich.com

Spectroscopic Characterization in Synthetic Validation

The definitive confirmation of the structure of this compound is achieved through spectroscopic methods. These techniques provide detailed information about the molecular structure and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information about the different types of protons and their chemical environments in the molecule. For this compound, the spectrum would be expected to show signals corresponding to the protons of the two Boc groups, the two methylene (B1212753) groups of the hydroxyethyl (B10761427) chain, and the exchangeable protons of the NH and OH groups.

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. The spectrum would be expected to show signals for the carbonyl carbons and the quaternary carbons of the Boc groups, the carbons of the guanidine core, and the two carbons of the hydroxyethyl chain.

Advanced Applications in Organic Synthesis and Polymer Chemistry

Utility as a Versatile Guanidinylation Reagent

The guanidinium (B1211019) group is a key structural motif in a wide array of biologically active natural products and pharmaceuticals. The ability to introduce this functional group in a controlled and protected manner is crucial in multistep synthetic sequences. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine serves as an effective guanidinylation reagent, offering a stable and selectively deprotectable source of the guanidine (B92328) moiety. researchgate.netrsc.org

Scope of Nucleophilic Substitution Reactions Mediated by the Guanidine Moiety

The core reactivity of this compound as a guanidinylation reagent lies in the nucleophilicity of its guanidine nitrogen atoms. While the Boc groups significantly temper this reactivity to prevent unwanted side reactions, the guanidine can still participate in carefully orchestrated nucleophilic substitution reactions. For instance, in the presence of suitable activating agents, it can displace leaving groups on various electrophilic substrates.

The general scope of these reactions involves the activation of a primary amine, followed by the addition of the protected guanidine. A common method for synthesizing N,N'-di-Boc-protected guanidines involves the use of cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea, which then reacts with a primary amine. This highlights a general strategy for guanidine synthesis that can be adapted for various substrates.

Pathways for Diverse Derivative Formation through Selective Functionalization

The true versatility of this compound lies in the selective functionalization of its hydroxyethyl (B10761427) group. This primary alcohol provides a reactive handle for a multitude of transformations, allowing for the covalent attachment of this protected guanidine unit to a wide range of molecular scaffolds.

One of the most effective methods for this functionalization is through carbodiimide-mediated coupling reactions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can efficiently couple the hydroxyethyl group to carboxylic acids, forming ester linkages. This method is particularly valuable for creating monomers suitable for polymerization. The reaction proceeds under mild conditions, which is crucial for preserving the integrity of the Boc-protected guanidine.

The following table summarizes a representative method for the functionalization of the hydroxyethyl group:

| Method | Key Reagents & Conditions | Temperature | Approximate Yield (%) | Notes |

| Carbodiimide Coupling | EDC.HCl, DMAP, DCM, overnight stirring | 0 °C to RT | ~80 | Efficient for forming ester bonds, suitable for monomer synthesis. |

This selective functionalization opens up pathways to a diverse array of derivatives. For example, the compound can be attached to other polymers, surfaces, or biologically active molecules, thereby imparting the unique properties of the guanidinium group to the target structure. The Boc protecting groups can be subsequently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to unveil the free guanidine.

Integration into Polymer Synthesis Strategies

The development of biodegradable and functional polymers is a major focus of contemporary materials science. Polycarbonates, in particular, are valued for their biocompatibility and degradability. nih.gov The incorporation of functional groups like guanidine into polycarbonate backbones can impart desirable properties such as enhanced cell interactions and specific catalytic activities. nih.gov

Design and Synthesis of Guanidine-Protected Monomers Incorporating this compound

The synthesis of functional polycarbonates often begins with the design of specialized cyclic carbonate monomers. The hydroxyethyl group of this compound makes it an ideal precursor for such a monomer. An analogous strategy involves the reaction of serinol with di-tert-butyl dicarbonate (B1257347) to protect the amine, followed by cyclocarbonation with ethyl chloroformate to yield a cyclic carbonate monomer bearing a Boc-protected amine. nih.gov

A similar approach can be envisioning with this compound. The hydroxyl group can be used to initiate the formation of a cyclic carbonate ring structure, resulting in a monomer with a pendant, Boc-protected guanidine group. This monomer can then be copolymerized with other cyclic monomers, such as trimethylene carbonate (TMC), to create random copolymers. nih.gov The ratio of the guanidine-containing monomer to the comonomer can be adjusted to control the density of the functional group along the polymer chain and, consequently, the properties of the resulting material. nih.gov

Organocatalytic Ring-Opening Oligomerization for Polycarbonate Backbone Formation

Guanidines themselves are powerful organocatalysts for the ring-opening polymerization (ROP) of cyclic esters and carbonates. researchgate.netnih.gov This dual role of this compound—as both a potential monomer precursor and a catalyst—is a testament to its utility. While this specific compound has not been extensively documented as a primary catalyst in polycarbonate synthesis, the broader class of guanidine catalysts provides a clear precedent for its potential application.

The ROP of cyclic carbonates can be effectively catalyzed by a variety of organocatalysts, including guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govnih.gov These catalysts often operate through a bifunctional mechanism, activating both the monomer and the initiating alcohol via hydrogen bonding. nih.govresearchgate.net This dual activation facilitates a controlled polymerization, leading to polycarbonates with well-defined molecular weights and narrow polydispersities (low Ð values). nih.govresearchgate.net

In many cases, a cocatalyst, such as a thiourea (B124793) derivative, is used in conjunction with a guanidine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This combination allows for finer control over the polymerization of less reactive monomers. researchgate.net The kinetics of these reactions are typically first-order with respect to the monomer concentration, and the molecular weight of the resulting polymer increases linearly with monomer conversion, which are hallmarks of a living polymerization. nih.gov

The following table presents data for the ROP of trimethylene carbonate (TMC) using a guanidine-based catalyst system, illustrating the controlled nature of the polymerization.

| Monomer/Initiator/Catalyst Ratio | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 100/1/1 | 95 | 10,500 | 1.05 |

| 200/1/1 | 96 | 21,000 | 1.06 |

| 500/1/1 | 94 | 48,000 | 1.08 |

Data is representative of typical results for guanidine-catalyzed ROP of cyclic carbonates.

Given its structure, this compound could potentially act as a bifunctional initiator-catalyst. The hydroxyethyl group can initiate the polymerization, while the guanidine moiety, upon deprotection or through hydrogen bonding interactions even in its protected form, could catalyze the ring-opening of the carbonate monomers. This would allow for the direct incorporation of the guanidine functionality at the terminus of the polymer chain.

Concomitant Probe or Therapeutic Agent Attachment during Oligomerization

A significant advantage of using monomers derived from this compound, such as the corresponding cyclic carbonate monomer (MTC-Boc-Guan), is the ability to perform one-step oligomerization that simultaneously incorporates probes or therapeutic agents. nih.govacs.org This strategy is exceptionally step-economical, allowing for the rapid assembly of complex conjugates regardless of their length. acs.orgacs.org

The process typically involves an organocatalytic ring-opening polymerization (OROP) of the guanidinium-bearing monomer. trinity.edu A functional initiator, which can be a fluorescent probe (like fluorescein (B123965) or rhodamine) or a therapeutic molecule, starts the polymerization. As the carbonate monomers add to the growing chain, the probe becomes covalently linked to the end of the oligomer. This method avoids separate, often complex, post-polymerization conjugation steps. For instance, researchers have successfully used this approach to attach the bioluminescent small molecule probe luciferin (B1168401) during the synthesis of oligocarbonate transporters, confirming the viability of this concomitant attachment strategy. nih.govacs.orgacs.org This one-pot synthesis allows for precise control over the final structure, ensuring that each polymer chain carries a single probe or drug molecule at a defined position.

Post-Polymerization Deprotection Strategies for Guanidinium Functionalization

After the synthesis of the Boc-protected polymer, a deprotection step is necessary to unmask the guanidinium groups, rendering the polymer cationic and functional. nih.gov The tert-butyloxycarbonyl (Boc) protecting groups are acid-labile and are typically removed under acidic conditions.

The most common method for deprotecting the pendant guanidine functions is treatment with trifluoroacetic acid (TFA). nih.govtrinity.edupnas.org The protected polymer is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM), and TFA is added. nih.govnih.gov The reaction is typically stirred at room temperature for a period ranging from 90 minutes to overnight. nih.govnih.gov The completion of the deprotection is verified by analytical techniques like ¹H NMR spectroscopy, where the disappearance of the characteristic signal from the Boc group's tert-butyl protons (at δ ≈ 1.49 ppm) confirms the successful removal. nih.gov Following the reaction, the solvent and excess acid are removed under vacuum to yield the final, positively charged guanidinium-functionalized polymer. nih.govnih.gov This straightforward and efficient deprotection is crucial for activating the polymer's function, such as its ability to interact with negatively charged biological molecules like nucleic acids or cell membranes. nih.govnih.gov

Role in the Elaboration of Complex Molecular Architectures

The monomer derived from this compound is instrumental in constructing complex, bioactive macromolecules, including mimics of cell-penetrating peptides and novel molecular transporters. The resulting guanidinium-rich polymers exhibit unique properties that enable them to traverse biological barriers.

Preparation of Cell-Penetrating Peptide Mimics

Cell-penetrating peptides (CPPs), such as Tat peptide and oligoarginine, are known for their ability to cross cell membranes, but they can be limited by high production costs and potential immunogenicity. Guanidinium-rich synthetic polymers, created using building blocks like this compound, have emerged as highly effective mimics of these peptides. pnas.org The guanidinium group is the key functional moiety responsible for the cell-penetrating ability of arginine-rich CPPs. pnas.org

By polymerizing a cyclic carbonate monomer bearing the di-Boc-protected guanidine side chain, researchers can create oligomers that, after deprotection, feature a high density of guanidinium groups. pnas.org These synthetic mimics have been shown to readily enter cells, with uptake confirmed by fluorescence microscopy and flow cytometry. nih.govacs.orgacs.org The advantage of these synthetic mimics lies in their controlled synthesis, tunable length, and biodegradable backbone, offering a versatile and cost-effective alternative to traditional CPPs for delivering various cargo into cells. trinity.edupnas.org The bioconjugation of guanidine-containing compounds with peptides has also been explored as a promising strategy for developing new therapeutic molecules. nih.gov

Engineering of Novel Oligocarbonate Molecular Transporters

The organocatalytic ring-opening polymerization of guanidinium-functionalized cyclic carbonate monomers has led to the development of a new family of highly efficient molecular transporters with a biodegradable oligocarbonate backbone. nih.govacs.org These transporters are designed to carry molecules across biological membranes. pnas.org The synthesis is highly versatile; by varying the ratio of monomer to initiator, the length (degree of polymerization) of the transporter can be easily controlled. pnas.org

These guanidinium-rich oligocarbonates are characterized by narrow molecular weight distributions (Đ = 1.1–1.2), ensuring a well-defined and homogenous product. pnas.orgnih.gov They can be synthesized on a scale ranging from milligrams to grams. pnas.org The strategic design can also include the copolymerization of the guanidinium monomer with other functional monomers, such as hydrophobic ones, to create amphipathic block co-oligomers. trinity.edu These amphipathic structures can self-assemble and are particularly effective for complexing, delivering, and releasing cargo like siRNA into cells, achieving significant knockdown of target proteins. trinity.edupnas.org This engineering approach provides a powerful platform for creating advanced drug and gene delivery systems. pnas.org

Table 1: Characteristics of a Guanidinium-Functionalized Amphiphilic Random Copolymer

This table presents data for a representative polymer synthesized via organocatalytic ring-opening polymerization (OROP) of MTC-based monomers before deprotection. Data adapted from research on anticancer copolymers. nih.gov

| Property | Value |

| Targeted Degree of Polymerization (DP) | 20 |

| Monomer Feed Ratio (Guanidinium:Hydrophobic) | 10:10 |

| Number-Average Molecular Weight (Mₙ, SEC) | 6,300 g/mol |

| Dispersity (Đ = Mₙ/Mₙ, SEC) | 1.22 |

| Polymerization Method | Organocatalytic Ring-Opening Polymerization (OROP) |

| Deprotection Agent | Trifluoroacetic Acid (TFA) |

Table 2: Chemical Compound Information

| Compound Name | Alternate Name(s) | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| This compound | Tert-butyl N-[N′-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate scbt.comnih.gov | C₁₃H₂₅N₃O₅ scbt.comsigmaaldrich.com | 303.35 g/mol scbt.comsigmaaldrich.com | 215050-11-6 scbt.comsigmaaldrich.com |

| Trifluoroacetic Acid | TFA | C₂HF₃O₂ | 114.02 g/mol | 76-05-1 |

| Dichloromethane | DCM, Methylene (B1212753) chloride | CH₂Cl₂ | 84.93 g/mol | 75-09-2 |

| 4-methylbenzyl alcohol | 4-MBA | C₈H₁₀O | 122.16 g/mol | 589-18-4 |

Contributions to Medicinal Chemistry and Biological System Investigations

Development of Guanidinium-Rich Molecular Transporters (MoTrs) for Cellular Delivery

The guanidinium (B1211019) group, the protonated form of guanidine (B92328), is a key pharmacophore in medicinal chemistry. jove.comsci-hub.se Its positive charge and ability to form strong, bidentate hydrogen bonds with negatively charged groups like phosphates and carboxylates on cell surfaces are crucial for biological interactions. nih.gov This has led to the development of guanidinium-rich molecular transporters (MoTrs), also known as cell-penetrating peptides (CPPs), which can ferry therapeutic agents, imaging probes, and other macromolecules across the otherwise impermeable cell membrane. nih.govnih.gov The synthesis of these advanced transporters often relies on guanidinylating reagents to append the essential guanidinium groups to various molecular backbones. researchgate.net

Table 1: Properties of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

| Property | Value |

|---|---|

| CAS Number | 215050-11-6 |

| Molecular Formula | C13H25N3O5 |

| Molecular Weight | 303.35 g/mol |

| Appearance | Powder |

| Melting Point | 120-125 °C |

| Primary Application | Guanidinylation reagent in peptide synthesis |

The mechanism by which guanidinium-rich transporters enter cells is a subject of extensive research. The initial and critical step involves the electrostatic interaction between the positively charged guanidinium headgroups of the transporter and negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans and phospholipids. nih.govresearchgate.net This association is followed by internalization through one or more endocytic pathways.

Studies have identified several mechanisms contributing to uptake, including macropinocytosis and receptor-mediated endocytosis. nih.govnih.gov The specific pathway can depend on the transporter's structure, the attached cargo, and the cell type. For instance, the density and spatial arrangement of the guanidinium groups along a molecular backbone can significantly influence the efficiency of cellular entry. nih.govresearchgate.net Once inside the cell, these transporters must facilitate the escape of their cargo from endosomes into the cytoplasm to reach their intracellular targets, a process that is still being fully elucidated but is crucial for the bioactivity of the delivered molecule. mdpi.com

Guanidinium-rich MoTrs have proven to be highly effective vehicles for delivering a wide array of molecules into living cells. nih.gov Their utility has been demonstrated in the transport of fluorescent probes, such as fluorescein (B123965) and dansyl, which allows for the direct visualization and quantification of cellular uptake via techniques like flow cytometry and confocal microscopy. nih.govdovepress.com These studies have shown that transporters synthesized with guanidinium groups are significantly more efficient at cellular entry than their amine-based (lysine) counterparts and can be superior to benchmark transporters like oligoarginine. nih.govstanford.edu

Beyond probes, MoTrs are capable of delivering small-molecule drugs, peptides, and nucleic acids. nih.gov This capability is particularly valuable for drugs that have poor membrane permeability, thereby broadening the range of potential therapeutic targets to include those inside the cell. The transporter can be attached to its cargo via a stable covalent bond or a cleavable linker that releases the active agent upon entering the reducing environment of the cytoplasm. nih.gov

Table 2: Examples of Cargo Delivered by Guanidinium-Rich Molecular Transporters

| Cargo Type | Example | Purpose |

|---|---|---|

| Fluorescent Probes | Fluorescein, Dansyl | Imaging and uptake quantification nih.gov |

| Small Molecules | Cyclosporin A | Therapeutic delivery researchgate.net |

| Biomacromolecules | DNA Plasmids, siRNA | Gene therapy and gene silencing nih.gov |

| Peptides | Various | Modulating intracellular protein interactions |

| Nanoparticles | Iron Nanoparticles | Imaging and diagnostics nih.gov |

Myotonic Dystrophy Type 1 (DM1) is a genetic disorder caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the DMPK gene. nih.govcnr.it The resulting mutant RNA contains an expanded CUG repeat tract, which folds into a hairpin structure and sequesters essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). cnr.it This sequestration disrupts the alternative splicing of numerous pre-mRNAs, leading to the multisystemic symptoms of DM1. nih.gov

A promising therapeutic strategy for DM1 is to disrupt the interaction between the toxic CUG-repeat RNA and the MBNL1 protein, thereby freeing the protein to perform its normal functions. nih.gov This can be approached using small molecules or antisense oligonucleotides designed to bind to the toxic RNA. cnr.it A significant challenge, however, is the efficient delivery of these therapeutic agents to the nuclei of affected cells, particularly in muscle tissue. Guanidinium-rich MoTrs represent a viable solution to this delivery problem, capable of carrying nucleic acid-based drugs across cell membranes to engage their intracellular targets. nih.gov

Functionalization for Enhanced Bioactivity

The rational design of MoTrs and other bioactive guanidine derivatives aims to optimize their properties for specific applications. Research has shown that several structural factors are key to enhancing potency and selectivity. nih.gov These include:

Number and Spacing of Guanidinium Groups: The number of guanidinium groups is directly correlated with uptake efficiency, but their optimal spatial arrangement along the molecular backbone is also critical. nih.govresearchgate.net

Backbone Flexibility: A more flexible molecular backbone can lead to more efficient cellular uptake compared to rigid structures. nih.gov

Hydrophobicity: Modulating the hydrophobicity of the transporter can improve its interaction with the lipid bilayer of the cell membrane and enhance delivery efficiency. researchgate.net

Structural Modifications: Simple structural changes, such as alkylation or acylation of the guanidine group itself, can dramatically alter the binding selectivity of the molecule for its biological target, for instance, in tuning the selectivity of integrin antagonists. jove.comacs.org

The modular synthesis enabled by versatile reagents allows for the rapid creation of libraries of compounds with diverse structures, facilitating high-throughput screening to identify candidates with improved pharmacological profiles. nih.gov

The guanidinium group's ability to engage in strong non-covalent interactions makes it a valuable motif for molecules designed to bind nucleic acids. nih.gov Guanidine-based compounds can interact with DNA in several ways, including hydrogen bonding and cation-π interactions with the nucleobases. nih.gov The positively charged guanidinium cation is particularly well-suited to bind to the negatively charged phosphate (B84403) backbone of DNA.

This binding capability has been exploited in the design of molecules that target specific DNA secondary structures, such as G-quadruplexes (G4), which are implicated in the regulation of gene expression and are considered promising anticancer targets. nih.gov Certain guanidine derivatives have been shown to selectively bind and stabilize G4 structures in the promoter regions of oncogenes like BCL-2, leading to the downregulation of their transcription. nih.gov Furthermore, incorporating guanidinium groups into synthetic nucleic acid analogs, such as Guanidine Bridged Nucleic Acid (GuNA), has been shown to increase their binding affinity for complementary DNA strands, highlighting their potential in antisense therapies and diagnostics. rsc.org

Design and Application in Advanced Synthetic Molecular Recognition Devices

The design of synthetic receptors that can selectively bind to specific molecules is a cornerstone of supramolecular chemistry and has profound implications for medicinal applications. The compound this compound serves as a valuable building block in the construction of such molecular recognition devices. Its utility stems from the inherent properties of the guanidinium group, which, when incorporated into larger molecular frameworks, can engage in highly specific non-covalent interactions.

The core of its function lies in the positively charged guanidinium ion's ability to form strong hydrogen bonds and electrostatic interactions, particularly with anionic species like carboxylates and phosphates. scbt.comsigmaaldrich.com These interactions are fundamental to the molecular recognition processes observed in many biological systems, where the arginine residue, containing a guanidinium group, plays a critical role in protein-ligand binding. sigmaaldrich.com

Synthetic molecular recognition devices often aim to mimic these natural processes. The "Boc" (tert-butyloxycarbonyl) protecting groups on this compound are crucial for its application in synthesis. These protecting groups render the otherwise highly basic guanidine group temporarily inert, allowing for controlled chemical modifications and the stepwise construction of complex receptor architectures. chemicalbook.com The hydroxyethyl (B10761427) group provides a reactive handle that can be used to attach the guanidinium moiety to various molecular scaffolds, such as peptides, polymers, or macrocycles, to create tailored recognition sites. sigmaaldrich.comnih.gov

Research Findings:

While direct research specifically detailing the use of this compound in a fully assembled molecular recognition device is not extensively documented in publicly available literature, its role as a precursor is well-established through its commercial availability as a guanidinylation reagent for peptide synthesis. scbt.comsigmaaldrich.comcymitquimica.com The synthesis of peptides containing arginine analogs or other guanidinium-functionalized residues often employs such protected guanidinylating agents. chemicalbook.com These modified peptides can then be incorporated into larger systems designed for molecular recognition.

The design principle involves the strategic placement of the guanidinium groups, derived from precursors like this compound, within a pre-organized molecular cavity or surface. This positioning is critical for achieving high selectivity for a target molecule. The deprotection of the Boc groups at a later synthetic stage reveals the functional guanidinium ion, ready to participate in binding events.

The following table summarizes the key properties of this compound relevant to its application in synthetic chemistry:

| Property | Value | Source(s) |

| Chemical Formula | C13H25N3O5 | scbt.comsigmaaldrich.comnih.gov |

| Molecular Weight | 303.35 g/mol | scbt.comsigmaaldrich.comnih.gov |

| CAS Number | 215050-11-6 | scbt.comsigmaaldrich.comnih.gov |

| Primary Application | Guanidinylation Reagent, Peptide Synthesis | scbt.comsigmaaldrich.comchemicalbook.comcymitquimica.com |

| Key Functional Groups | Di-Boc Protected Guanidine, Hydroxyethyl Group | sigmaaldrich.com |

The development of advanced synthetic molecular recognition devices relies heavily on the availability of versatile and reactive building blocks. This compound, by providing a protected and functionalized guanidinium moiety, plays a significant, albeit foundational, role in this intricate field of research, enabling the construction of sophisticated architectures for targeted molecular interactions.

Mechanistic Investigations and Reactivity Profiling

Elucidation of Reaction Mechanisms Governing Guanidinylation with 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

The primary application of this compound is as a guanidinylating agent, a reagent used to introduce a guanidine (B92328) functional group onto a substrate, typically a primary or secondary amine. The reaction mechanism is analogous to that of other electrophilic guanidinylating agents.

Key steps in the proposed guanidinylation mechanism:

Nucleophilic Attack: The substrate amine attacks the electrophilic carbon of the guanidine.

Formation of a Tetrahedral Intermediate: A transient, unstable intermediate is formed.

Proton Transfer: Proton exchange may occur to facilitate the departure of the leaving group.

Elimination of the Leaving Group: The C-N bond connected to the 2-hydroxyethyl group cleaves, releasing the protected guanidine product and the 2-aminoethanol by-product.

The reaction is typically carried out under mild conditions, often at room temperature, and can be performed in various organic solvents. The efficiency of the guanidinylation can be influenced by the nature of the amine substrate and the reaction conditions.

Influence of Tert-Butyloxycarbonyl (Boc) Protecting Groups on Reactivity, Stability, and Chemoselectivity

The two tert-butyloxycarbonyl (Boc) groups on this compound are critical to its function and have a profound influence on its chemical properties.

Reactivity: The Boc groups significantly reduce the basicity and nucleophilicity of the guanidine nitrogen atoms to which they are attached. nih.govnih.gov This is due to the electron-withdrawing nature of the carbonyl groups, which delocalize the lone pairs of the nitrogen atoms. This reduction in basicity prevents unwanted side reactions where the reagent might act as a base. Concurrently, these groups enhance the electrophilicity of the central guanidinyl carbon, making it more susceptible to nucleophilic attack by the target amine. google.com

Stability: The Boc groups provide steric bulk and electronic stabilization, rendering the molecule relatively stable for storage and handling compared to unprotected guanidines. They are stable to a range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which is a common practice in peptide synthesis. nih.govnih.gov This allows for the selective deprotection of the guanidine functionality at a desired stage in a synthetic sequence. nih.gov

Chemoselectivity: The presence of the Boc groups allows for chemoselective reactions. The reagent will preferentially guanidinylate primary and less hindered secondary amines over other potentially nucleophilic functional groups that might be present in a complex molecule. The hydroxyethyl (B10761427) group on the molecule itself is an important feature. While it can participate in reactions, under the conditions typically used for guanidinylation, the primary reactivity is at the guanidine center. The Boc groups help to direct the reaction away from the hydroxyl group.

Table 1: Impact of Boc Groups on the Properties of this compound

| Property | Influence of Boc Groups | Scientific Rationale |

|---|---|---|

| Reactivity | Decreases basicity of guanidine nitrogens; Increases electrophilicity of the central carbon. | Electron-withdrawing effect of the carbonyl groups. |

| Stability | Enhances shelf-life and handling stability. | Steric hindrance and electronic stabilization. |

| Chemoselectivity | Favors guanidinylation of primary amines. | Directs reactivity to the guanidine core over the hydroxyl group. |

| Solubility | Improves solubility in common organic solvents. | The non-polar tert-butyl groups increase organosolubility. |

| Deprotection | Allows for facile removal under acidic conditions (e.g., TFA). | The carbamate (B1207046) linkage is acid-labile. |

Catalytic and Non-Catalytic Roles in Guanidine-Mediated Transformations

While the primary role of this compound is as a stoichiometric reagent for guanidinylation (a non-catalytic role), the broader class of guanidines is well-known for its catalytic activity. rsc.org Guanidines and their derivatives can function as potent Brønsted base catalysts and, in chiral forms, as organocatalysts for asymmetric synthesis. rsc.orgmdpi.com

Non-Catalytic Role: In its main application, this compound is consumed in the reaction as it transfers its di-Boc-guanidinyl group to a substrate. This is a direct and stoichiometric process, fundamental to the synthesis of complex molecules containing the guanidine moiety, such as arginine analogs in peptides or various natural products. nih.govnih.gov

Potential Catalytic Roles: Although this compound itself is not typically employed as a catalyst due to the deactivating effect of the Boc groups on its basicity, its deprotected form or other guanidine derivatives can act as catalysts. Guanidines are effective catalysts for a variety of reactions, including:

Michael additions rsc.org

Henry (nitroaldol) reactions researchgate.net

Ring-opening polymerization of lactide nih.gov

Transesterification reactions researchgate.net

The catalytic cycle of a guanidine base typically involves the deprotonation of a pronucleophile to generate a reactive nucleophile. The resulting protonated guanidinium (B1211019) ion can then act as a Brønsted acid to activate an electrophile, often through hydrogen bonding. mdpi.comresearchgate.net

Table 2: Comparison of Roles in Chemical Transformations

| Role | Compound Type | Mechanism | Example Reactions |

|---|---|---|---|

| Non-Catalytic | This compound | Stoichiometric transfer of a functional group. | Guanidinylation of amines. |

| Catalytic | Unprotected Guanidines / Guanidine Derivatives | Brønsted base catalysis, hydrogen bond donation. | Michael addition, Henry reaction, Polymerization. rsc.orgresearchgate.netnih.gov |

Future Research Trajectories and Innovations

Exploration of Novel Synthetic Pathways for Derivatization

The future development of guanidine-based molecules hinges on the ability to create diverse derivatives efficiently and selectively. While classical methods for synthesizing guanidines often involve multi-step processes and the use of toxic reagents like mercury salts, modern research is shifting towards more efficient, atom-economical, and environmentally benign catalytic approaches. rsc.orgorganic-chemistry.org

Future synthetic strategies will likely focus on the derivatization of the 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine core. The presence of the Boc protecting groups allows for controlled reactions, while the terminal hydroxyl group serves as a prime site for modification. nih.gov One promising avenue is the use of transition-metal catalysis. rsc.org Catalytic systems employing metals such as palladium, copper, ytterbium, and lanthanides have shown high efficiency in the guanylation of amines and the synthesis of N,N',N''-trisubstituted guanidines. acs.orgorganic-chemistry.orgorganic-chemistry.org These methods could be adapted to react the deprotected guanidine (B92328) nitrogen atoms or to functionalize the hydroxyethyl (B10761427) side chain after conversion to an amine or other reactive group.

Another area of exploration is the development of one-pot, multi-component reactions. These reactions, which combine several starting materials in a single step, offer a rapid and efficient way to build molecular complexity. organic-chemistry.org For instance, a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines has been developed, showcasing a streamlined approach to derivatization. organic-chemistry.orgorganic-chemistry.org Applying such strategies to precursors related to this compound could rapidly generate libraries of novel compounds for screening in various applications. Furthermore, the development of milder guanylation reagents and protocols, such as those that avoid heavy metals by using cyanuric chloride as an activator, will be crucial for sustainable and large-scale synthesis. organic-chemistry.org

Expanding the Applicability of Guanidine-Functionalized Polymers in Biomedical Engineering

The incorporation of guanidinium (B1211019) groups into polymers dramatically alters their properties, making them highly attractive for biomedical applications. Future research will focus on expanding the use of polymers derived from monomers like this compound in tissue engineering, drug delivery, and as antimicrobial agents.

In tissue engineering, scaffolds provide a structure for cells to grow and form new tissue. mdpi.com Polymers functionalized with guanidinium groups can mimic the extracellular matrix and enhance cell adhesion, proliferation, and differentiation. The positive charge of the guanidinium group under physiological conditions facilitates interaction with negatively charged cell membranes. researchgate.net Future work will involve creating sophisticated 3D scaffolds from guanidine-containing polymers that can be tailored for specific tissue types, such as bone or cartilage, and potentially loaded with growth factors for controlled release.

As antimicrobial agents, guanidinium-based polymers have shown broad-spectrum activity against bacteria, including antibiotic-resistant strains. nih.govmagtech.com.cn The mechanism often involves the disruption of the bacterial cell membrane through electrostatic interactions. researchgate.net Research will likely focus on optimizing the balance between charge density and hydrophobicity in these polymers to maximize antimicrobial potency while minimizing toxicity to mammalian cells. magtech.com.cnacs.org Copolymers that incorporate both guanidinium and other functional groups, such as primary amines, are being explored to fine-tune these properties. acs.orgescholarship.org

Furthermore, the development of modified guanidine-containing polymers for the intracellular delivery of proteins represents a significant therapeutic opportunity. fiu.edu These polymers can form stable complexes with protein cargo, facilitate entry into cells, and potentially deliver therapeutics to previously "undruggable" intracellular targets. fiu.edu

Development of Advanced Functional Materials Based on Guanidine Scaffolds

The unique ability of the guanidinium group to form strong hydrogen bonds and interact with anions is driving the development of advanced functional materials. nih.govutexas.edu Future research will harness guanidine scaffolds, including those derived from this compound, to create materials for environmental applications, sensing, and catalysis.

One key area is anion recognition and separation. Guanidinium-based receptors can selectively bind and separate various anions, which is important for environmental remediation and chemical purification. utexas.edu For example, covalent organic frameworks (COFs) containing guanidinium moieties have been developed as membranes for the selective recovery of acids like HCl from mixed waste streams. nih.gov These materials function as anion filters, where the transport of different anions is controlled by the strength of their interaction with the guanidinium groups. nih.gov There is also potential for developing materials for the sequestration of CO2, where guanidinium-based compounds can capture carbonate from the air. utexas.edu

In the realm of catalysis, guanidinium units are being explored as components of artificial enzymes. nih.gov They can act as catalytic sites for reactions like phosphoryl transfer, mimicking the function of natural enzymes. nih.gov Nanostructured supports, such as gold nanoparticles or polymer brushes, functionalized with guanidinium groups are being investigated to create highly efficient and reusable catalysts. nih.gov The development of chiral guanidines also opens the door to their use as catalysts in asymmetric synthesis, where controlling the stereochemistry of a reaction is critical. nih.gov

Strategic Integration into Targeted Therapeutic Delivery Systems and Diagnostics

The ability of guanidinium-rich molecules to penetrate cell membranes makes them ideal candidates for advanced drug delivery systems and diagnostic tools. nih.govresearchgate.net Future work will focus on the strategic integration of guanidine-based carriers for targeted delivery of therapeutics like mRNA and for the development of sensitive diagnostic probes.

Recent breakthroughs have demonstrated the potential of guanidinium-based transporters for the delivery of mRNA. Systems like Discrete Immolative Guanidinium Transporters (DIGITs) and Guanidinylated Serinol Charge-Altering Releasable Transporters (GSer-CARTs) are designed to complex with mRNA at a low pH and then release it inside the cell at physiological pH. nih.govnih.gov These systems have shown the ability to selectively target organs such as the lung and spleen in vivo, offering a powerful platform for vaccines and gene therapies. nih.govnih.govresearchgate.net Similarly, guanidine-modified nanoparticles are being developed to deliver chemotherapy drugs like bortezomib, enhancing their efficacy and potentially activating an anti-tumor immune response. nih.gov

In diagnostics, guanidine derivatives are being used to create fluorescent probes for bio-imaging and the detection of specific ions. rsc.orgrsc.orgnih.gov For example, dual-responsive "turn-on" fluorometric probes have been synthesized that can selectively detect cations like Zn2+ and anions like F−. rsc.org These probes could be used for in vitro and in vivo imaging to monitor ion concentrations in biological systems. rsc.org The development of probes that operate in the near-infrared (NIR) spectrum is particularly promising, as NIR light can penetrate deeper into tissues, allowing for more effective in vivo imaging and disease diagnosis. rsc.orgresearchgate.net

Referenced Compounds

| Compound Name | Other Names |

| This compound | Tert-butyl N-[N′-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate scbt.com |

| Bortezomib | BTZ nih.gov |

| Cyanuric chloride | TCT organic-chemistry.org |

Summary of Research Findings

| Research Area | Key Findings | Future Directions | Relevant Citations |

| Novel Synthetic Pathways | Transition-metal catalysis (Pd, Cu, Yb) and multi-component reactions offer efficient routes to substituted guanidines. | Development of milder, more sustainable catalytic systems and expansion of one-pot reaction scope for rapid library synthesis. | organic-chemistry.orgrsc.orgacs.orgorganic-chemistry.orgorganic-chemistry.org |

| Guanidine-Functionalized Polymers | Polymers with guanidinium groups show potent antimicrobial activity and are effective for intracellular protein delivery. | Design of biocompatible and biodegradable polymers for tissue engineering scaffolds with controlled release of growth factors. Optimization of antimicrobial polymers for high potency and low toxicity. | researchgate.netnih.govmagtech.com.cnacs.orgescholarship.orgfiu.edu |

| Advanced Functional Materials | Guanidinium-based materials, like COFs, can selectively bind and separate anions for environmental and catalytic applications. | Creation of highly selective membranes for resource recovery and pollution control. Development of nanostructured guanidinium catalysts for mimicking enzyme functions. | nih.govutexas.edunih.govnih.gov |

| Targeted Delivery & Diagnostics | Guanidinium transporters (DIGITs, GSer-CARTs) can deliver mRNA to specific organs. Guanidine-based probes enable fluorescent detection of ions. | Engineering of delivery systems for precise cell-type targeting. Development of near-infrared (NIR) probes for deep-tissue in vivo imaging and diagnostics. | nih.govnih.govresearchgate.netnih.govrsc.orgrsc.org |

Q & A

Q. What synthetic strategies are commonly employed to introduce 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine into π-electron-rich aromatic systems?

The compound is coupled with aromatic-containing diester monomers using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane. The reaction proceeds at 0°C to room temperature over 12–24 hours, ensuring efficient conjugation while minimizing side reactions. This method is particularly effective for synthesizing cell-penetrating peptide mimics with modified π-electronic systems .

Q. Which analytical techniques confirm the structural integrity of this compound derivatives?

Key characterization methods include:

- ¹H/¹³C NMR spectroscopy (in CDCl₃ or DMSO-d₆) to verify hydrogen environments and carbon frameworks.

- FT-IR spectroscopy to identify Boc carbonyl stretches (1680–1720 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for precise molecular weight validation. These techniques collectively ensure >95% purity and structural fidelity .

Q. What purification techniques are recommended for isolating this compound derivatives?

Use silica gel chromatography with ethyl acetate/hexane gradients (20–70%) for intermediate purification. For final products, preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves high purity (>95%). Ensure anhydrous conditions during solvent evaporation to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can reaction efficiency be optimized when using this compound in multi-step syntheses?

- Stoichiometry: Use 1.2–1.5 equivalents of the guanidine derivative to drive reactions to completion.

- Temperature control: Gradually increase from 0°C to RT to mitigate exothermic side reactions.

- Solvent purity: Anhydrous dichloromethane minimizes unwanted hydrolysis.

- Extended reaction times: 24–48 hours improves yields in sterically hindered systems. These adjustments address challenges in coupling with bulky aromatic monomers .

Q. What mechanistic considerations are critical for Boc-protected guanidine reactivity in nucleophilic substitutions?

The Boc groups reduce nucleophilicity at the guanidine nitrogen, necessitating strong coupling agents (e.g., EDC/DMAP) . The 2-hydroxyethyl substituent may participate in hydrogen bonding, influencing reaction kinetics. Post-synthesis, TFA/water/triisopropylsilane (95:2.5:2.5 v/v) efficiently removes Boc groups while preserving the hydroxyethyl functionality .

Q. How does steric hindrance from Boc groups affect peptide coupling reactions?

The Boc groups create steric bulk, slowing reaction rates. To counteract this:

- Use DMAP to enhance catalytic activity.

- Employ prolonged reaction times (18–24 hours) for complete conversion.

- Monitor progress via TLC or LC-MS to identify incomplete coupling .

Q. What strategies mitigate premature Boc deprotection during guanidine-rich peptidomimetic synthesis?

- Maintain pH-neutral conditions during coupling steps.

- Avoid nucleophilic catalysts (e.g., amines) that may induce partial deprotection.

- For selective deprotection, use HCl/dioxane instead of TFA when intermediate stability is critical .

Methodological Troubleshooting

Q. How can researchers address low yields in aromatic monomer coupling reactions?

- Catalyst optimization: Increase DMAP concentration (0.2–0.5 equivalents).

- Solvent screening: Test alternative solvents (e.g., THF or DMF) for improved solubility.

- Ultrasound-assisted mixing: Enhances reagent interaction in viscous systems. Documented yields for analogous reactions range from 60–85%, depending on monomer complexity .

Q. What are the limitations of using this compound in aqueous-phase reactions?

The Boc groups are susceptible to hydrolysis in aqueous environments. For water-containing systems:

- Use pH buffers (e.g., phosphate, pH 7–8) to stabilize the compound.

- Limit reaction times to <6 hours to minimize degradation.

- Post-reaction, immediately purify products to isolate intact derivatives .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported reaction conditions for similar guanidine derivatives?

Cross-reference methodologies for analogous compounds (e.g., trifluoromethylsulfonyl variants):

Q. What computational tools aid in predicting the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.